molecular formula C15H14N4OS B2802744 3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1707405-60-4

3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2802744
CAS No.: 1707405-60-4
M. Wt: 298.36
InChI Key: XJXZAUGKNQFKQI-UHFFFAOYSA-N
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Description

3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetically derived fused heterocyclic compound that represents a promising scaffold in medicinal chemistry research, particularly in the development of novel anticancer and antimicrobial agents. Its research value stems from the synergistic combination of a benzofuran moiety with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a structure known to confer significant biological activity. Scientific investigations have demonstrated that this compound exhibits potent antiproliferative effects against various human cancer cell lines . The primary mechanism of action underlying its anticancer activity is believed to be the inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) , a key driver of tumor angiogenesis. By blocking this receptor, the compound can potentially suppress the formation of new blood vessels that tumors need to grow and metastasize. Furthermore, the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole nucleus is associated with broad-spectrum antimicrobial properties , making this compound a valuable tool for researchers exploring new strategies to combat drug-resistant bacteria and fungi. This reagent is supplied exclusively for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-2-3-8-13-18-19-14(16-17-15(19)21-13)12-9-10-6-4-5-7-11(10)20-12/h4-7,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZAUGKNQFKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole scaffold . Another approach includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the thiadiazole ring undergoes nucleophilic substitution with aryl halides. For example:

Reaction :
3-(Benzofuran-2-yl)-6-butyl- triazolo[3,4-b] thiadiazole-6-thiol + Aryl halide → 6-Substituted derivative

ConditionsAryl HalideProduct Activity
DMF, K₂CO₃, room temperature 4-Fluorophenyl iodideEnhanced anticonvulsant ED₅₀ = 0.65 μmol/kg
DMF, K₂CO₃, 70°C 2,4-Dichlorobenzyl bromideAntimicrobial (MIC = 8 μg/mL)

Substitution with electron-withdrawing groups (e.g., -Cl, -NO₂) improves biological activity by enhancing electrophilicity .

Electrophilic Aromatic Substitution on Benzofuran

The benzofuran moiety undergoes electrophilic substitution, predominantly at the 5-position due to electron-donating effects from the oxygen atom:

Reaction TypeReagents/ConditionsProduct Application
NitrationHNO₃, H₂SO₄, 0–5°CPrecursor for amine derivatives
SulfonationSO₃, H₂SO₄, 100°CImproved solubility for drug formulations

Nitrated derivatives show a 40% increase in cytotoxicity against HEPG2 cells compared to the parent compound .

Oxidation Reactions

The thiadiazole ring’s sulfur atoms are susceptible to oxidation:

Oxidizing AgentConditionsProductBiological Impact
H₂O₂Acetic acid, 60°CSulfoxide derivativeReduced neurotoxicity
KMnO₄H₂O, 25°CSulfone derivativeEnhanced urease inhibition

Sulfone derivatives exhibit a 15% higher binding affinity to Mtb shikimate dehydrogenase compared to sulfoxides .

Condensation with Carbonyl Compounds

The amino group in related precursors reacts with aldehydes/ketones to form Schiff bases:

Example :
5-Amino-1,3,4-thiadiazole + 4-Nitrobenzaldehyde → Schiff base

CatalystYieldAnticancer Activity (IC₅₀)
Acetic acid82%12.5 μM (HELA cells)
Piperidine78%14.8 μM (HELA cells)

Radical Reactions

Under UV light, the benzofuran ring participates in radical coupling reactions:

Radical InitiatorProduct TypeApplication
AIBN, 70°CDimerized derivativePolymer crosslinking agent
Benzoyl peroxideBrominated derivativeRadiolabeled imaging probes

Key Research Findings

  • Substituent Effects : Butyl groups improve lipophilicity (logP = 3.2), enhancing blood-brain barrier penetration for CNS-targeted applications .

  • Structure-Activity Relationship : Bromine substitution at the benzofuran 5-position increases anticonvulsant potency by 30% via hydrophobic interactions with GABA receptors .

  • Thermal Stability : Decomposition temperature = 280°C (TGA), suitable for high-temperature synthetic processes .

This compound’s reactivity profile underscores its versatility in medicinal and materials chemistry. Strategic functionalization of its core enables tailored biological and physicochemical properties, supported by robust experimental data.

Scientific Research Applications

Biological Activities

The applications of 3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are primarily found in the field of medicinal chemistry. Research indicates that compounds within the triazolo-thiadiazole class exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of triazolo-thiadiazole possess significant antibacterial and antifungal properties. The presence of the benzofuran moiety may enhance these effects by facilitating interaction with microbial targets .
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Its structural components allow for modulation of inflammatory pathways .
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell growth. For instance, related triazolo-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines .

Antimicrobial Studies

A recent study evaluated the antimicrobial properties of several triazolo-thiadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Research

Another research focused on the anti-inflammatory activity of thiadiazole derivatives. Compounds were tested in vivo for their efficacy in reducing inflammation in animal models. Results showed that certain derivatives significantly reduced paw edema in rats, suggesting potential therapeutic applications for inflammatory diseases .

Anticancer Activity

Research conducted on the cytotoxic effects of triazolo-thiadiazole derivatives revealed promising results against a panel of human cancer cell lines. The most effective compounds showed IC50 values comparable to established chemotherapeutic agents, indicating their potential as anticancer drugs .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructureBiological Activity
5-(Phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleStructureAnticancer
6-(Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleStructureAnticonvulsant
1-(Benzofuran)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleStructureAnti-inflammatory

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological and physicochemical properties of triazolothiadiazoles are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis with structurally related derivatives:

Compound Substituents Key Properties/Activities References
3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[...]thiadiazole 3: Benzofuran-2-yl; 6: Butyl Predicted enhanced lipophilicity (butyl) and aromatic interactions (benzofuran)
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[...]thiadiazole 3: Adamantyl; 6: 2-Cl-6-F-phenyl Bulky adamantyl group improves stability; halogenated aryl enhances antiproliferative activity
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrol-2-yl)-[...]thiadiazole (20a) 3: 3,4-Dimethoxyphenyl; 6: N-methyl-pyrrole Electron-donating methoxy groups and pyrrole enhance antimicrobial and anticancer potential
3-(Pyridin-3-yl)-6-(benzofuran-2-yl)-[...]thiadiazole 3: Pyridinyl; 6: Benzofuran-2-yl Pyridine’s basicity may improve solubility; benzofuran contributes to antimicrobial activity
3-(5-Fluoro-2-methoxybiphenyl)-6-substituted-[...]thiadiazole (3a-j) 3: Fluoro-methoxybiphenyl; 6: Varied substituents Microwave synthesis improves yield; fluorine enhances anticancer activity

Pharmacological Activities

  • Antiproliferative Activity : Adamantyl- and halogenated aryl-substituted derivatives (e.g., 5a–5d in ) showed IC₅₀ values in the range of 1.5–8.2 μM against cancer cell lines, attributed to bulky substituents enhancing DNA intercalation .
  • Antimicrobial Activity : Benzofuran-containing derivatives (e.g., 4a-g ) exhibited MIC values of 12.5–50 μg/mL against Gram-positive bacteria, comparable to chloramphenicol, likely due to enhanced membrane disruption .
  • Anticancer Activity : Fluorinated biphenyl derivatives (e.g., 3b, 3g ) demonstrated potent activity (IC₅₀: 0.8–1.2 μM) against breast cancer cells, linked to fluorine’s electron-withdrawing effects .

Physicochemical Properties

  • Melting Points : Derivatives with rigid groups (e.g., adamantyl) exhibit higher melting points (184–200°C) compared to flexible chains (e.g., butyl), which may influence formulation strategies .

Noncovalent Interactions

  • Crystal Packing : Adamantyl groups promote C–H⋯π and van der Waals interactions, stabilizing crystal structures, while benzofuran’s aromaticity may favor π-π stacking in biological targets .

Biological Activity

3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this particular compound, supported by relevant research findings and case studies.

Chemical Structure

The molecular formula of this compound is C₁₈H₁₈N₄OS. The compound features a benzofuran moiety and a triazole-thiadiazole scaffold which contribute to its biological properties.

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various thiadiazole compounds against different cancer cell lines. Notably:

  • Compound Evaluation : In vitro tests demonstrated that several derivatives showed potent antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) with IC₅₀ values ranging from 0.04 to 23.6 µM .
  • Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis through caspase activation and cell cycle arrest .
CompoundCell LineIC₅₀ Value (µM)Reference
Thiadiazole Derivative 1HeLa10.28
Thiadiazole Derivative 2A5499.00
Thiadiazole Derivative 3MDA-MB-23120.00

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties:

  • In Vitro Studies : Several studies have reported that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, modifications in the thiadiazole structure have led to enhanced efficacy against various pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazoles has been explored in various studies:

  • Inflammatory Models : Compounds have shown effectiveness in reducing inflammation markers in animal models and cell cultures. The anti-inflammatory action is often attributed to the inhibition of pro-inflammatory cytokines .

Anticonvulsant Activity

Recent research has indicated that certain thiadiazole derivatives may possess anticonvulsant properties:

  • Mechanistic Insights : The anticonvulsant activity is believed to be linked to modulation of neurotransmitter systems and ion channels in the central nervous system .

Study on Anticancer Activity

In a comparative study conducted by Yadagiri et al., various 1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer effects. The results indicated that specific modifications significantly increased their potency against multiple cancer cell lines.

Synthesis and Characterization

The synthesis of this compound was achieved through a reaction involving benzofuran derivatives and appropriate thiadiazole precursors under controlled conditions. Characterization techniques such as NMR and X-ray crystallography were employed to confirm the structure .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodological Answer : The synthesis typically involves multi-step cyclization reactions. A common route includes:

  • Step 1 : Preparation of benzofuran-2-carbohydrazide from salicylaldehyde derivatives via esterification and hydrazide formation (70–80% yield) .
  • Step 2 : Cyclocondensation with thiadiazole precursors (e.g., carbon disulfide) under reflux in ethanol or methanol, using potassium hydroxide as a base .
  • Step 3 : Introduction of the butyl group via nucleophilic substitution or cross-coupling reactions.
  • Key Variables : Reaction temperature (60–80°C), solvent polarity, and catalyst choice (e.g., heteropolyacids) significantly impact yield (55–73%) and purity .
    • Validation : Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves planar heterocyclic core geometry and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent integration (e.g., benzofuran protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 385.2) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm1^{-1}) .

Q. How is the biological activity of this compound evaluated in preliminary studies?

  • Methodological Answer :

  • In vitro assays :
  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to doxorubicin .
  • Antimicrobial : Disk diffusion or MIC testing against S. aureus and E. coli .
  • In vivo models :
  • Anti-inflammatory : Carrageenan-induced paw edema in rats, measuring exudate volume reduction (30–50% at 50 mg/kg) .
  • Controls : Reference compounds (e.g., diclofenac for inflammation) and solvent-only groups .

Advanced Research Questions

Q. How do structural modifications at the 3- and 6-positions influence biological activity?

  • Methodological Answer :

  • Substituent Effects :
  • 3-position (benzofuran) : Electron-donating groups (e.g., methoxy) enhance anticancer activity by improving membrane permeability .
  • 6-position (butyl) : Alkyl chains modulate lipophilicity (logP 3.2–4.1), affecting bioavailability and CYP450 metabolism .
  • Case Study : Replacement of butyl with adamantyl increased COX-2 inhibition selectivity (IC50_{50} 0.8 µM vs. 5.2 µM for COX-1) .
    • Data Tools : QSAR models correlate substituent electronegativity with activity .

Q. How can contradictory results in biological assays be resolved?

  • Methodological Answer :

  • Case Example : Discrepancies in antimicrobial activity (e.g., inactive against P. aeruginosa but active against S. aureus) may arise from:
  • Efflux pumps : Use inhibitors like PAβN to confirm resistance mechanisms .
  • Biofilm formation : Quantify via crystal violet staining .
  • Statistical Validation : Replicate assays (n ≥ 3) and apply ANOVA to assess significance (p < 0.05) .

Q. What strategies improve pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable esters at the butyl chain to enhance solubility .
  • Nanocarriers : Encapsulation in PLGA nanoparticles improves plasma half-life (t1/2_{1/2} from 2.5 to 8.7 hrs) .
  • Metabolic Stability : Liver microsome assays identify CYP3A4-mediated oxidation as a key clearance pathway .

Q. Which computational methods predict binding modes to biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina simulates interactions with COX-2 (binding energy −9.2 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond donors near the triazole ring) .

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